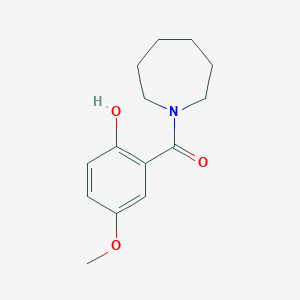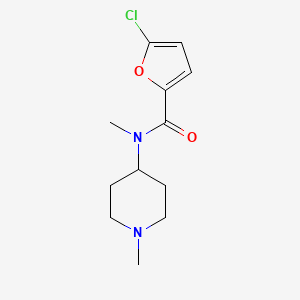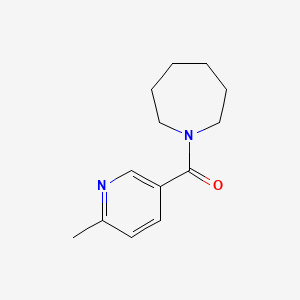![molecular formula C15H19N3O2 B7508330 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)
1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPAC and has been synthesized using different methods.
作用機序
The exact mechanism of action of 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one is not fully understood. However, it has been reported to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. It has also been reported to increase the release of dopamine and serotonin in certain brain regions.
Biochemical and Physiological Effects
1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one has been reported to produce various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in certain brain regions, which are associated with the regulation of mood, behavior, and cognition. It has also been reported to decrease the levels of stress hormones such as cortisol and corticosterone.
実験室実験の利点と制限
One of the major advantages of using 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one in lab experiments is its ability to produce consistent and reproducible results. It has also been reported to have low toxicity and minimal side effects in animals. However, one of the limitations of using this compound is its high cost and limited availability.
将来の方向性
There are several future directions for the study of 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one. One direction is to study its potential applications in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease. Another direction is to study its potential applications in the field of synthetic biology, where it can be used as a tool to control gene expression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to develop more efficient and cost-effective synthesis methods.
Conclusion
In conclusion, 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been studied for its potential applications in medicinal chemistry, neuroscience, and synthetic biology. Further studies are needed to fully understand the mechanism of action of this compound and to develop more efficient and cost-effective synthesis methods.
合成法
The synthesis of 1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one has been reported using different methods. One of the methods involves the reaction of 2-phenylpyrrolidine with acetic anhydride followed by the reaction of the resulting compound with imidazole. Another method involves the reaction of 2-phenylpyrrolidine with N-(2-bromoacetyl)imidazole in the presence of a base. Both methods have been reported to yield the desired compound with good purity and yield.
科学的研究の応用
1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one has been studied for its potential applications in different areas of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. It has also been studied for its potential to treat Parkinson's disease and schizophrenia.
特性
IUPAC Name |
1-[2-(2-phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14(18-10-8-16-15(18)20)11-17-9-4-7-13(17)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWDUFVSPOTILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)N2CCNC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)



![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)




![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)

![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)